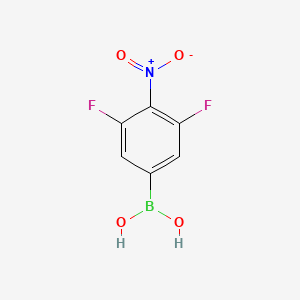
(3,5-Difluoro-4-nitrophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Difluoro-4-nitrophenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of two fluorine atoms and a nitro group on the phenyl ring, which significantly influences its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Difluoro-4-nitrophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation of 3,5-difluoro-4-nitroiodobenzene using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: (3,5-Difluoro-4-nitrophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl compounds . It can also participate in other reactions like oxidation, reduction, and substitution, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include biaryl compounds, fluorinated aromatic compounds, and various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
(3,5-Difluoro-4-nitrophenyl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3,5-Difluoro-4-nitrophenyl)boronic acid in cross-coupling reactions involves the formation of a palladium complex, followed by transmetalation and reductive elimination steps . The boronic acid group facilitates the transfer of the aryl group to the palladium catalyst, leading to the formation of the desired biaryl product. The presence of fluorine atoms and the nitro group can influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions .
Comparación Con Compuestos Similares
- 3,4-Difluorophenylboronic acid
- 4-Nitrophenylboronic acid
- 3,5-Difluoro-2-nitrophenylboronic acid
Comparison: (3,5-Difluoro-4-nitrophenyl)boronic acid is unique due to the specific positioning of the fluorine atoms and the nitro group on the phenyl ring, which imparts distinct electronic and steric properties. Compared to 3,4-difluorophenylboronic acid, the additional nitro group in this compound enhances its reactivity in electrophilic aromatic substitution reactions . Similarly, the presence of two fluorine atoms differentiates it from 4-nitrophenylboronic acid, providing unique reactivity patterns and applications .
Propiedades
Fórmula molecular |
C6H4BF2NO4 |
|---|---|
Peso molecular |
202.91 g/mol |
Nombre IUPAC |
(3,5-difluoro-4-nitrophenyl)boronic acid |
InChI |
InChI=1S/C6H4BF2NO4/c8-4-1-3(7(11)12)2-5(9)6(4)10(13)14/h1-2,11-12H |
Clave InChI |
FCTCDULNGHQRSW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C(=C1)F)[N+](=O)[O-])F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


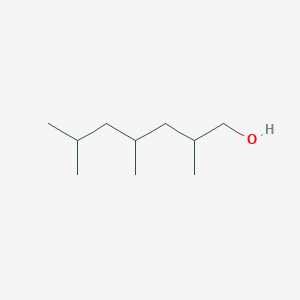
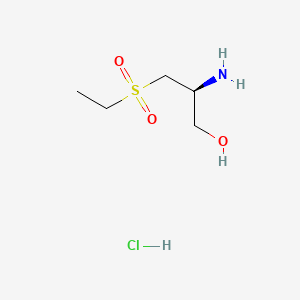
![rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclopentyl]-1,3,2-dioxaborolane](/img/structure/B13464428.png)
![N-({5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepin-6-yl}methyl)pyridazine-4-carboxamide trihydrochloride](/img/structure/B13464444.png)

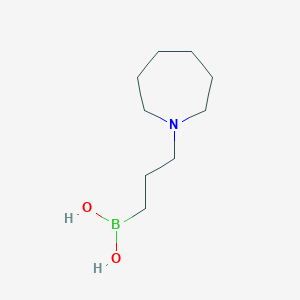
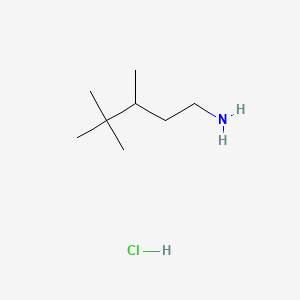
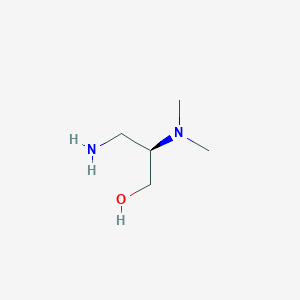
![Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]-](/img/structure/B13464465.png)
amine](/img/structure/B13464467.png)


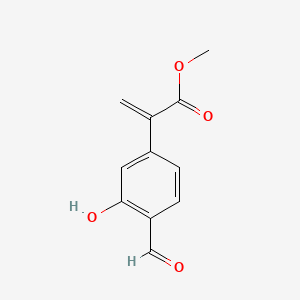
![Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13464485.png)
